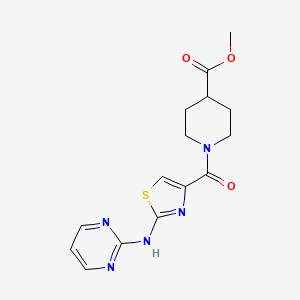
Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hypoglycemic Agents
A study by Song et al. (2011) demonstrated the use of similar compounds as hypoglycemic agents. They synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action agents, targeting glucokinase activators and PPARγ, indicating potential applications in diabetes treatment.
Antimicrobial Agents
Research by Gaber and Moussa (2011) involved synthesizing thieno[2,3-d]pyrimidin-4-one derivatives with bridgehead nitrogen heterocycles. These compounds showed notable in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of novel compounds related to Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate. Their study, published in Molecules, highlighted the compounds' effectiveness as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities.
Antibacterial and Antioxidant Activities
Bhoi et al. (2016) in the Arabian Journal of Chemistry synthesized poly-functionalized tri-heterocyclic benzothiazole derivatives. These compounds were evaluated for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis H37RV.
Histone Lysine Demethylase Inhibitors
A study by Bavetsias et al. (2016) in the Journal of Medicinal Chemistry highlighted the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives. These compounds showed potency as JmjC histone N-methyl lysine demethylase inhibitors, with potential applications in epigenetic therapy.
Antifungal Activity
Nam et al. (2011), in their research published in the Journal of the Korean Society for Applied Biological Chemistry, synthesized derivatives showing potent antifungal activity against Phytophthora capsici, suggesting potential agricultural applications.
Fluorescent pH Sensors
Cui et al. (2004) in Organic letters designed 4-Piperidine-naphthalimide derivatives with potential applications as fluorescent pH sensors. These compounds showed fluorescence quench and red shift in acidic conditions, indicating their utility in sensing applications.
Thiazole Biosynthesis
The study by Godoi et al. (2006) in the Journal of Biological Chemistry focused on the structure of the THI1 protein from Arabidopsis thaliana, which plays a role in thiazole biosynthesis. This research aids in understanding the biological synthesis of thiazole compounds.
Antineoplastic Activity
Gong et al. (2010), in Drug Metabolism and Disposition, explored the metabolism of flumatinib, a tyrosine kinase inhibitor with antineoplastic activity. This study helps understand the metabolic pathways of related compounds in cancer treatment.
特性
IUPAC Name |
methyl 1-[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-13(22)10-3-7-20(8-4-10)12(21)11-9-24-15(18-11)19-14-16-5-2-6-17-14/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGZPUPFYISKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701802.png)
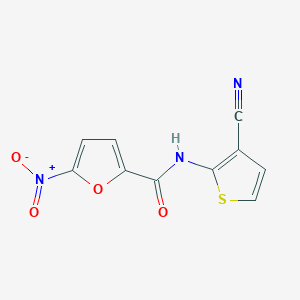
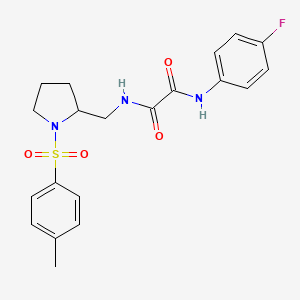
![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)
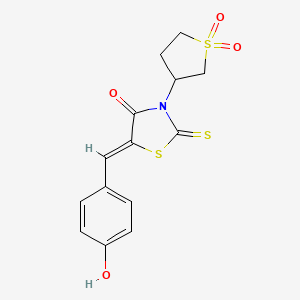
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)
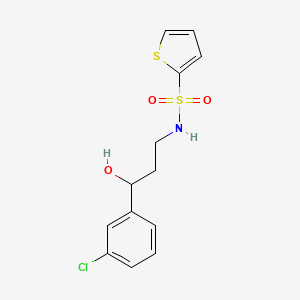
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
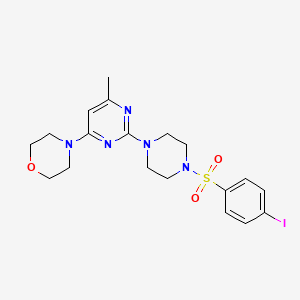


![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2701822.png)

![2-fluoro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2701824.png)
